molecular formula C27H31N3O6S B314108 ETHYL (2E)-2-{[5-(DIETHYLAMINO)FURAN-2-YL]METHYLIDENE}-5-(2,4-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2E)-2-{[5-(DIETHYLAMINO)FURAN-2-YL]METHYLIDENE}-5-(2,4-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B314108
M. Wt: 525.6 g/mol
InChI Key: CXVXFRBPDXZREU-RCCKNPSSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2E)-2-{[5-(diethylamino)-2-furyl]methylene}-5-(2,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2E)-2-{[5-(DIETHYLAMINO)FURAN-2-YL]METHYLIDENE}-5-(2,4-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The starting materials often include substituted furans, thiazoles, and pyrimidines. Common synthetic routes may involve:

    Condensation Reactions: Combining aldehydes or ketones with amines or other nucleophiles.

    Cyclization Reactions: Forming the thiazolopyrimidine ring system through intramolecular cyclization.

    Esterification: Introducing the ethyl ester group through esterification reactions.

Industrial Production Methods

Industrial production of such complex compounds may involve optimized reaction conditions, including:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure high yield and purity.

    Purification Techniques: Employing chromatography, crystallization, or other purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-{[5-(diethylamino)-2-furyl]methylene}-5-(2,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common organic solvents like dichloromethane, ethanol, or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Potential therapeutic agent for treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ETHYL (2E)-2-{[5-(DIETHYLAMINO)FURAN-2-YL]METHYLIDENE}-5-(2,4-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.

    Receptor Binding: Binding to specific receptors to modulate biological responses.

    Signal Transduction: Affecting cellular signaling pathways to alter cell behavior.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: Compounds with similar core structures but different substituents.

    Furyl Derivatives: Compounds containing the furan ring system.

    Methoxyphenyl Compounds: Molecules with methoxy groups attached to phenyl rings.

Uniqueness

Ethyl (2E)-2-{[5-(diethylamino)-2-furyl]methylene}-5-(2,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and ring systems, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C27H31N3O6S

Molecular Weight

525.6 g/mol

IUPAC Name

ethyl (2E)-2-[[5-(diethylamino)furan-2-yl]methylidene]-5-(2,4-dimethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C27H31N3O6S/c1-7-29(8-2)22-13-11-18(36-22)15-21-25(31)30-24(19-12-10-17(33-5)14-20(19)34-6)23(26(32)35-9-3)16(4)28-27(30)37-21/h10-15,24H,7-9H2,1-6H3/b21-15+

InChI Key

CXVXFRBPDXZREU-RCCKNPSSSA-N

SMILES

CCN(CC)C1=CC=C(O1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=C(C=C(C=C4)OC)OC

Isomeric SMILES

CCN(CC)C1=CC=C(O1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=C(C=C(C=C4)OC)OC

Canonical SMILES

CCN(CC)C1=CC=C(O1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=C(C=C(C=C4)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.